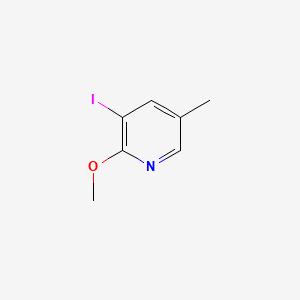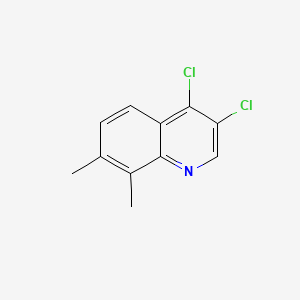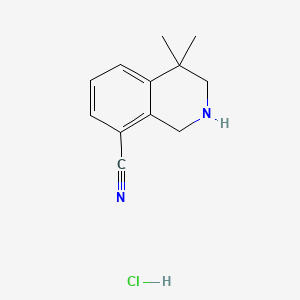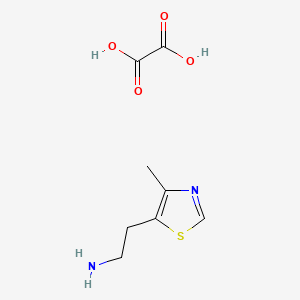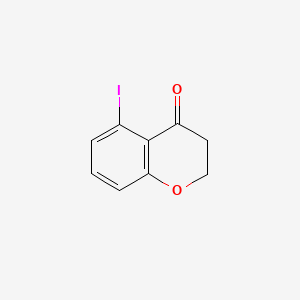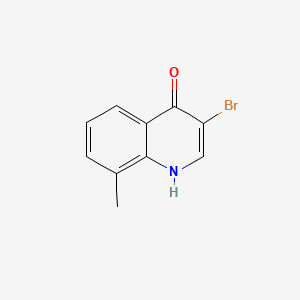![molecular formula C10H11ClN4O B598333 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1202885-72-0](/img/structure/B598333.png)
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClN4O and its molecular weight is 238.675. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine are the Janus kinases (JAKs), a family of enzymes that play a crucial role in cell signaling . These enzymes are involved in cell division, death, and tumor formation processes .
Mode of Action
4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine acts as an inhibitor of the JAK enzymes . It interferes with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway , which is a chain of interactions between proteins in the cell .
Biochemical Pathways
The compound’s action affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disrupted JAK-STAT signaling may lead to a variety of diseases affecting the immune system .
Pharmacokinetics
It’s known that the compound’s core structure and reactivity make it an ideal starting point for the development of kinase inhibitors .
Result of Action
The molecular and cellular effects of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine’s action are primarily related to its inhibition of the JAK-STAT signaling pathway . This can lead to a decrease in cell division and death, and potentially inhibit tumor formation processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine. For instance, under normal temperature and humidity conditions, the compound exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemical Analysis
Biochemical Properties
It is known that several JAK inhibitors, which have a common pyrrolo[2,3-d]pyrimidine core, might be synthesized using this compound . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway .
Cellular Effects
Given its potential role in the synthesis of JAK inhibitors, it may influence cell function by interfering with the JAK-STAT signaling pathway . This pathway is involved in cell division, death, and tumor formation processes .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that under normal temperature and humidity conditions, this compound exhibits stability . It may decompose in the presence of strong acids or alkalis .
Properties
IUPAC Name |
4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-10-13-8-7(1-2-12-8)9(14-10)15-3-5-16-6-4-15/h1-2H,3-6H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAFERBEWASSAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CN3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673087 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202885-72-0 |
Source


|
| Record name | 2-Chloro-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10673087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

